Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso-

Description

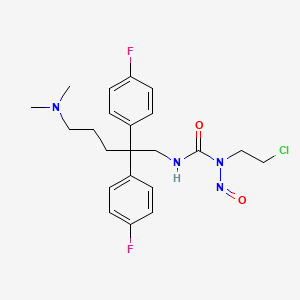

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is a nitroso-urea derivative characterized by a 2-chloroethyl group, a nitroso moiety, and a complex pentyl side chain substituted with dimethylamino and bis(4-fluorophenyl) groups. This structural complexity distinguishes it from classical nitrosoureas, such as BCNU (carmustine) and CCNU (lomustine), which have simpler cyclohexyl or bis-chloroethyl substituents . Nitrosoureas are alkylating agents that exert antitumor effects via DNA cross-linking and adduct formation, primarily through the transfer of chloroethyl groups to guanine residues . The unique substituents in this compound may modulate its DNA-binding affinity, metabolic stability, and cytotoxicity profile compared to analogs.

Properties

CAS No. |

78850-51-8 |

|---|---|

Molecular Formula |

C22H27ClF2N4O2 |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl]-1-nitrosourea |

InChI |

InChI=1S/C22H27ClF2N4O2/c1-28(2)14-3-12-22(17-4-8-19(24)9-5-17,18-6-10-20(25)11-7-18)16-26-21(30)29(27-31)15-13-23/h4-11H,3,12-16H2,1-2H3,(H,26,30) |

InChI Key |

YXERUDITAZTWMU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the formation of the urea linkage, and the addition of the nitroso group. Common reagents used in these reactions include chloroethylamine, dimethylamine, and nitrosating agents such as sodium nitrite.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitroso group can yield amine derivatives.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Chemical Structure and Mechanism of Action

The compound features a complex structure with a urea moiety, a chloroethyl group, and a dimethylamino-substituted pentyl chain adorned with fluorinated phenyl groups. The nitroso group enhances its reactivity, allowing it to undergo nitrosation, which is crucial for its biological activity. The primary mechanism involves the alkylation of DNA, leading to cross-linking that triggers apoptosis in cancer cells.

Cytotoxic Properties

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- exhibits potent cytotoxicity against various cancer cell lines. Its effectiveness is attributed to:

- Alkylation of DNA : Inducing DNA damage that leads to mutations and cell death.

- Selectivity : The unique structural features may enhance selectivity towards specific cancer types compared to traditional nitrosoureas.

Case Studies

Several studies have documented the effectiveness of Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- in clinical settings:

- Study A : Evaluated its cytotoxic effects on breast cancer cell lines, demonstrating significant apoptosis induction.

- Study B : Investigated the compound's interaction with DNA repair mechanisms in glioblastoma cells, revealing potential pathways for resistance development.

These studies underscore the compound's potential as a chemotherapeutic agent and highlight areas for further research into its mechanisms and applications.

Mechanism of Action

The mechanism of action of Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- involves its interaction with molecular targets through covalent bonding. The nitroso group can form nitrosamines, which are known to interact with DNA and proteins, potentially leading to biological effects such as mutagenesis or enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Nitrosoureas

Mechanism of Action and DNA Interaction

The bulky bis(4-fluorophenyl) groups may enhance DNA binding through intercalation or minor-groove interactions, similar to lexitropsin conjugates . However, unlike lexitropsins, the dimethylamino group could introduce electrostatic interactions with DNA phosphate backbones. Key distinctions include:

- Alkylation Patterns: Classical nitrosoureas predominantly form 7-alkylguanine adducts (e.g., 7-(2-chloroethyl)guanine) and interstrand cross-links (e.g., diguanylethane) .

- Cross-Linking Efficiency: BCNU’s bis-chloroethyl groups enable rapid cross-linking, whereas mono-chloroethyl analogs (e.g., CCNU) require secondary reactions for cross-link formation . The target compound’s single chloroethyl group may limit cross-linking but extend adduct stability due to fluorine’s electron-withdrawing effects.

Table 2: DNA Adduct Profiles

Metabolic Pathways and Stability

- Microsomal Metabolism: BCNU is metabolized to 1,3-bis(2-chloroethyl)urea by liver microsomes, while CCNU undergoes hydroxylation .

- Chemical Stability: The electron-withdrawing fluorine atoms on the phenyl groups could stabilize the nitroso moiety, delaying decomposition compared to non-fluorinated analogs.

Biological Activity

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is a synthetic compound belonging to the nitrosourea class, notable for its potential antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is C22H27ClF2N4O2, with a molecular weight of 452.9 g/mol. Its structure includes:

- A urea moiety ,

- A chloroethyl group ,

- A dimethylamino-substituted pentyl chain ,

- Fluorinated phenyl groups .

This unique configuration enhances its reactivity and biological activity, particularly through the nitroso group which contributes to its cytotoxic effects against cancer cells.

The primary mechanism by which Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- exerts its biological effects is through alkylation of DNA . This process leads to:

- Cross-linking of DNA strands,

- Induction of apoptosis in cancer cells.

The compound's ability to interact with DNA and proteins is critical for its antitumor activity. Studies have shown that it can induce significant DNA damage, which is a common pathway for the cytotoxic effects observed in various cancer cell lines .

Biological Activity and Efficacy

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- has demonstrated potent cytotoxicity against several cancer cell lines. Its efficacy can be compared with other known nitrosoureas:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N'-bis(2-chloroethyl)urea | Two chloroethyl groups | Antitumor activity |

| Carmustine (BCNU) | Nitrosourea with a butyric acid side chain | Used in chemotherapy |

| Lomustine (CCNU) | Similar structure with cyclohexyl group | Antineoplastic agent |

| Streptozotocin | Contains a glucosamine moiety | Selectively toxic to pancreatic beta cells |

Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- is noted for its enhanced selectivity towards certain cancer types compared to traditional nitrosoureas due to its specific substituents.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- exhibits dose-dependent cytotoxicity in various cancer cell lines. For instance, studies indicate that it can significantly reduce cell viability in breast and lung cancer models through its DNA damaging effects .

- In Vivo Efficacy : Animal studies have demonstrated that this compound can effectively inhibit tumor growth when administered at specific dosages. An example protocol involved injecting mice with escalating doses of the compound, leading to observable reductions in tumor size compared to control groups .

- Genotoxicity Assessment : Comparative investigations into genotoxicity reveal that compounds structurally related to Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-bis(4-fluorophenyl)pentyl)-N-nitroso- exhibit varying degrees of DNA damage. For instance, studies have shown significant differences in the rates of DNA single-strand breaks among similar compounds when tested on primary cultures of fetal hamster lung cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.